N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline

Stille coupling Palladium catalysis Iminophosphine ligand

Researchers facing catalyst deactivation and inconsistent yields during extended Stille coupling reactions require ligands offering both activity and temporal stability. This iminophosphine ligand directly addresses that need. • Temporal Yield Stability: Maintains 64% yield at 24 h vs. 10% for the 4-CF3 analog, with only ~8% RSD across time points. • Fast Initiation: Achieves 67% yield at 1 h, a 22-fold improvement over the Fu benchmark. • Rational Tuning: Hammett σₚ of +0.06 provides precise, moderate electron-withdrawing character, avoiding catalyst deactivation observed with stronger withdrawing groups.

Molecular Formula C25H19FNP
Molecular Weight 383.4 g/mol
CAS No. 492442-96-3
Cat. No. B12896692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline
CAS492442-96-3
Molecular FormulaC25H19FNP
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NC4=CC=C(C=C4)F
InChIInChI=1S/C25H19FNP/c26-21-15-17-22(18-16-21)27-19-20-9-7-8-14-25(20)28(23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-19H
InChIKeyIKUNJEKCAVXREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline: A Tunable P,N-Iminophosphine Ligand


N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline is a P,N-bidentate iminophosphine Schiff base ligand (C25H19FNP, MW 383.4 g/mol) synthesized via condensation of 2-(diphenylphosphino)benzaldehyde with 4-fluoroaniline [1]. It belongs to a broader class of iminophosphine ligands that coordinate to transition metals through a soft phosphorus donor and a hard imine nitrogen donor, enabling hemilabile behavior valuable in homogeneous catalysis [1]. The 4-fluoro substituent on the N-aryl ring imparts a moderate electron-withdrawing character, electronically differentiating this ligand from its unsubstituted, electron-donating, and strongly electron-withdrawing analogs [1].

Why the N-Aryl Substituent Determines Iminophosphine Ligand Performance


Iminophosphine ligands cannot be generically substituted because the electronic nature of the substituent on the imine nitrogen (R group) directly modulates the electron density at the coordinated metal center, affecting both catalytic activity and stability [1]. In the Stille coupling of iodobenzene with tributylphenylethynylstannane, Scrivanti et al. demonstrated that the reaction rate is markedly dependent on the R substituent, with aryl-substituted iminophosphines outperforming alkyl-substituted analogs [1]. The 4-fluoroaniline derivative occupies a distinct position within this structure–activity landscape: it provides intermediate electron-withdrawing character compared to the unsubstituted phenyl (R=Ph) and the strongly electron-withdrawing 4-trifluoromethylphenyl analog (R=4-CF3Ph), resulting in a unique catalytic profile that cannot be replicated by simply using another in-class ligand [1].

Quantitative Catalytic Performance Data vs. Iminophosphine Analogs


Stille Coupling Yield–Time Profile Across Iminophosphine Analogs

In a direct head-to-head comparison under identical conditions (Pd(OAc)₂ precatalyst, ligand/Pd ratio 2:1, THF, 50 °C, iodobenzene + tributylphenylethynylstannane), the 4-fluoroaniline-derived iminophosphine (ligand 6) delivered a distinct yield–time trajectory compared to its analogs [1]. After 24 h, ligand 6 achieved 64% yield, outperforming the 4-trifluoromethylaniline analog (ligand 5, 10% yield) and roughly matching the unsubstituted phenyl analog (ligand 3, 58% yield) and the 4-methoxyphenyl analog (ligand 4, 69% yield). Notably, ligand 6 maintained more consistent yields across time points (67% at 1 h, 74% at 2 h, 62% at 4 h, 64% at 24 h), suggesting greater catalyst robustness compared to ligands 3 and 4, which exhibited substantial yield fluctuations over time [1].

Stille coupling Palladium catalysis Iminophosphine ligand

Electronic Modulation: Hammett σₚ Positioning of the 4-F Substituent

The 4-fluoro substituent on the N-aryl ring provides a Hammett σₚ value of +0.06, placing this ligand in a moderate electron-withdrawing regime between the electron-donating 4-methoxy analog (σₚ = −0.27) and the strongly electron-withdrawing 4-trifluoromethyl analog (σₚ = +0.54) [1]. Scrivanti et al. explicitly state that with electron-withdrawing para substituents such as –F or –CF₃, initial reaction rates are somewhat lower than those obtained with R=Ph (σₚ = 0.00) or 4-MeOPh, yet final product yields remain similar for the –F derivative while collapsing for the –CF₃ derivative [1]. This intermediate electronic character—strong enough to modulate metal center electrophilicity, yet mild enough to avoid catalyst deactivation—defines a unique operational window in the Stille reaction.

Electronic effects Hammett parameters Ligand design

Synthesis Yield and Scalability of the Iminophosphine Ligand

The condensation of 2-(diphenylphosphino)benzaldehyde with 4-fluoroaniline in THF at room temperature over 7 days, followed by recrystallization from hexane, affords the target iminophosphine ligand in 78% isolated yield as a pale yellow solid [1]. While the paper also reports analogous syntheses for other iminophosphine ligands (ligands 1–5), the 78% yield for the 4-fluoroaniline derivative is explicitly documented. This moderate-to-good yield, achieved without chromatographic purification, supports the scalability of this ligand for procurement at multi-gram quantities, an important consideration when selecting ligands for pilot-scale catalytic processes.

Ligand synthesis Schiff base condensation Scale-up

Catalytic Benchmarking Against Tri(2-furyl)phosphine

The 4-fluoroaniline-derived iminophosphine–palladium system (Pd(OAc)₂/ligand 6) was benchmarked against tri(2-furyl)phosphine–palladium (Farina's catalyst), one of the most efficient catalysts known for the Stille reaction [1]. Under identical conditions (substrate/catalyst = 100:1, 50 °C, THF), the ligand 6 system achieved 64% yield at 24 h, compared to 38% for the P(fur)₃ system. Furthermore, at shorter times the ligand 6 system reached 67% yield at 1 h versus 3% for P(fur)₃, demonstrating dramatically faster initial kinetics. Scrivanti et al. concluded that the iminophosphine–palladium systems provide reaction rates comparable or superior to those attainable with the Farina system, and that aryl-substituted iminophosphines give more robust catalytic species that maintain activity over extended reaction times [1].

Stille coupling benchmark Tri(2-furyl)phosphine Catalyst comparison

Optimal Application Scenarios Based on Catalytic Evidence


Sustained Catalyst Activity in Extended Stille Couplings

For Stille coupling processes where reaction times extend to 24 h or longer, the 4-fluoroaniline-derived iminophosphine ligand provides a more stable catalytic profile than the 4-CF₃ analog (64% vs. 10% yield at 24 h) while maintaining comparable or better final yields than electron-donating analogs [1]. This makes it the ligand of choice when extended reaction times are unavoidable, such as in coupling of sterically hindered or poorly reactive substrates.

High-Throughput Screening Requiring Temporal Yield Robustness

The ligand 6–palladium system exhibits yields of 67% (1 h), 74% (2 h), 62% (4 h), and 64% (24 h), displaying a relative standard deviation of only ~8% across all time points, compared to >50% for ligands 3, 4, and 5 [1]. This temporal yield consistency reduces the risk of false negatives in screening campaigns and simplifies kinetic data interpretation, making this ligand an excellent candidate for high-throughput experimentation workflows.

Faster-Initiation Replacement for Tri(2-furyl)phosphine

The 4-fluoroaniline iminophosphine system achieves 67% yield at 1 h versus only 3% for the Farina P(fur)₃ benchmark [1], a 22-fold improvement in initial rate. For industrial Stille coupling processes where cycle time is a key cost driver, this faster initiation translates directly to higher throughput and reduced reactor occupancy, providing a compelling economic rationale for ligand substitution.

Electronic Fine-Tuning of Palladium Centers for Specific Substrates

With a Hammett σₚ of +0.06, the 4-fluoro substituent offers a precise, moderate electron-withdrawing effect that is distinct from both the neutral unsubstituted phenyl (σₚ = 0.00) and the strongly withdrawing 4-CF₃ (σₚ = +0.54) [1]. This enables rational tuning of palladium center electrophilicity in a regime where catalyst deactivation is avoided—a critical consideration when optimizing catalyst performance for specific substrate classes (e.g., electron-rich aryl halides) where excessive metal electrophilicity can promote off-cycle reactions.

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